4,7-Dimethyl-1H-indene

Description

Contextualization within Aromatic Hydrocarbon Chemistry

Aromatic hydrocarbons are a major class of compounds in organic chemistry, and indene (B144670) and its derivatives are significant examples. wikipedia.orgacs.org Indene itself is a polycyclic aromatic hydrocarbon (PAH) and is a recognized component of coal tar. wikipedia.org The chemistry of these compounds is rich and varied, in part due to the electronic nature of the fused ring system. The presence of both aromatic and non-aromatic components within the same molecule gives rise to unique reactivity and properties.

Significance of Substituted Indenes in Organic Synthesis and Beyond

Substituted indenes are valuable building blocks in organic synthesis and have a wide range of applications. bohrium.comresearchgate.net They serve as crucial precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. bohrium.comontosight.aibeilstein-journals.org Furthermore, indene derivatives are important ligands in organometallic chemistry, particularly in the formation of metallocene complexes used as catalysts in polymerization reactions. researchgate.netbeilstein-journals.org The specific substituents on the indene core can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

Structural Distinctions and Electronic Influences of Methyl Substitutions at C4 and C7

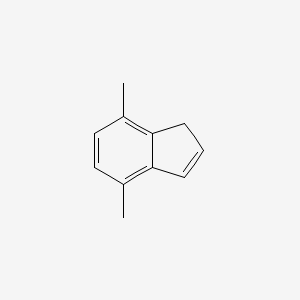

The defining feature of 4,7-dimethyl-1H-indene is the presence of methyl groups at the C4 and C7 positions of the indene framework. These positions are on the six-membered benzene (B151609) ring portion of the molecule. The addition of these methyl groups has several important consequences:

Electronic Effects: Methyl groups are known to be electron-donating through an inductive effect. Their presence at the C4 and C7 positions increases the electron density of the aromatic ring. ontosight.ai This enhanced electron density can influence the reactivity of the molecule in various chemical transformations. ontosight.aimdpi.com For instance, it can affect the regioselectivity of electrophilic substitution reactions.

Steric Effects: While less sterically hindering than substituents on the five-membered ring, the methyl groups at C4 and C7 can still influence the approach of reagents and the geometry of metal complexes formed from the corresponding indenyl ligand.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 6974-97-6 |

| Appearance | Colorless liquid |

Data sourced from multiple references. cymitquimica.comnih.govnist.gov

Historical Development of Indene Research and the Emergence of Specific Derivatives

The study of indene and its related compounds dates back to the late 19th and early 20th centuries, with its initial discovery in coal tar fractions. Early research focused on understanding the fundamental chemistry of the parent indene molecule. The mid-20th century saw significant advancements in synthetic methodologies, which allowed for the preparation of a wide array of substituted indenes. This opened the door for systematic investigations into how different substituents influence the properties and reactivity of the indene core. The development of modern analytical techniques, such as NMR spectroscopy and mass spectrometry, has been crucial in characterizing these derivatives with high precision. bohrium.com The specific investigation of dimethyl-substituted indenes, like this compound, is a part of this broader effort to create a library of indene compounds with tailored properties for specific applications, from materials science to medicinal chemistry. ontosight.ai

Detailed Research Findings

Research into this compound and related compounds has yielded significant insights into their synthesis and utility.

Synthesis of Substituted Indenes

A variety of synthetic methods have been developed to construct the indene ring system. These include:

Friedel-Crafts type reactions: Intramolecular cyclizations are a common strategy. bohrium.com

Annulative coupling: The reaction of benzyl (B1604629) alcohols with alkynes, often catalyzed by transition metals like silver or iron, provides a direct route to substituted indenes. nii.ac.jp

From indenols: Indenol derivatives can serve as intermediates that are subsequently converted to highly substituted indenes. bohrium.comresearchgate.net

Applications in Organometallic Chemistry

The indenyl ligand derived from this compound is particularly useful in coordination chemistry. Its electron-rich nature makes it a good ligand for a variety of metals. For example, it forms η⁵-complexes with rare-earth metals such as yttrium (Y), lanthanum (La), and lutetium (Lu). These complexes are of interest for their potential catalytic and spectroscopic properties.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLQZDIAQKGVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC=CC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220039 | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-97-6 | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1H-INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM99RV5YLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4,7 Dimethyl 1h Indene and Its Precursors

Classical Approaches in Indene (B144670) Synthesis with Relevance to Dimethylation

Traditional methods for forming the indene core structure can be adapted to produce dimethylated analogues. These approaches often involve the construction of a functionalized indanone intermediate, which is then converted to the final indene.

The Friedel-Crafts reaction, developed in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org It encompasses two main types: alkylation and acylation, both of which proceed through electrophilic aromatic substitution. wikipedia.org In the context of indene synthesis, Friedel-Crafts alkylation can be used to introduce alkyl groups, such as methyl groups, onto an aromatic precursor.

The reaction typically involves an alkyl halide, an aromatic ring, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inmt.com The Lewis acid activates the alkyl halide, generating a carbocation (or a related complex) that then attacks the electron-rich aromatic ring, forming a new carbon-carbon bond. iitk.ac.inmt.com

General Mechanism of Friedel-Crafts Alkylation:

Formation of Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a polarized complex. mt.com

Electrophilic Attack: The carbocation attacks the aromatic ring, breaking a double bond and forming a non-aromatic carbocation intermediate (an arenium ion). mt.com

Deprotonation: A base removes a proton from the intermediate, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. mt.com

While highly effective for many syntheses, a known limitation is that the addition of an alkyl group activates the ring, making it susceptible to further alkylation, which can lead to polyalkylated products. organic-chemistry.org Friedel-Crafts reactions can also be reversible under certain conditions. wikipedia.org For the synthesis of a specifically substituted indene like the 4,7-dimethyl variant, the alkylation would typically be performed on a suitable precursor molecule before the cyclization step that forms the five-membered ring.

Reductive pathways are a common strategy for converting an indanone (a ketone derivative of indane) into an indene. This two-step process generally involves the reduction of the ketone to an alcohol, followed by dehydration to form the alkene double bond within the five-membered ring.

A typical procedure involves the catalytic hydrogenation of the indanone precursor. For instance, 1,1-dimethylindanone can be reduced over a palladium-on-carbon (Pd/C) catalyst in acetic acid to form the corresponding alcohol, which then dehydrates under the reaction conditions to yield 1,1-dimethylindene. A similar strategy could be applied to a 4,7-dimethyl-1-indanone (B1296240) precursor to furnish 4,7-Dimethyl-1H-indene.

| Reductive Pathway for Indene Synthesis | |

| Starting Material | Substituted Indanone (e.g., 4,7-dimethyl-1-indanone) |

| Step 1: Reduction | Reduction of the ketone to a secondary alcohol (indanol). |

| Reagents | Catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst). |

| Step 2: Dehydration | Elimination of a water molecule to form a double bond. |

| Conditions | Often occurs in situ under acidic or thermal conditions. |

| Product | Substituted Indene (e.g., this compound). |

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles used extensively in organic synthesis to form carbon-carbon bonds. wikipedia.orgbyjus.com They are typically prepared by reacting an organic halide with magnesium metal in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.comiitk.ac.in

In the context of indene synthesis, Grignard reagents can be used to introduce alkyl groups onto an indanone precursor. The carbon-magnesium bond is highly polar, making the carbon atom nucleophilic. iitk.ac.in This nucleophilic carbon attacks the electrophilic carbonyl carbon of the indanone. The reaction proceeds via nucleophilic addition to the carbonyl group, yielding a tertiary alcohol after an acidic workup. ebsco.comiitk.ac.in This alcohol can then be dehydrated to form the corresponding substituted indene. For example, studies have shown the addition of a menthyl Grignard reagent to 1-indanone (B140024) as a route to creating substituted indenes. acs.orgresearchgate.net

| Grignard Reaction in Indene Synthesis | |

| Starting Material | Indanone |

| Reagent | Grignard Reagent (e.g., Methylmagnesium bromide, CH₃MgBr) |

| Step 1: Nucleophilic Addition | The Grignard reagent attacks the ketone's carbonyl carbon. iitk.ac.in |

| Intermediate | Magnesium alkoxide salt. |

| Step 2: Protonation | Acidic workup protonates the alkoxide to form a tertiary alcohol. iitk.ac.in |

| Step 3: Dehydration | The alcohol is dehydrated to form the indene double bond. |

| Product | Alkyl-substituted Indene. |

Targeted Synthesis of this compound

More direct and specific methods have been developed for the synthesis of this compound, driven by its utility in creating advanced materials.

A specific synthetic route to this compound involves the reaction between 1,3-Cyclopentadiene and 2,5-Hexanedione. chemicalbook.com This method provides a direct pathway to the target molecule. The reaction is documented in the chemical literature, highlighting a practical approach to constructing the dimethylated indene skeleton from readily available precursors. chemicalbook.com The Paal-Knorr reaction, which synthesizes pyrroles from 1,4-dicarbonyl compounds like 2,5-hexanedione, demonstrates the utility of this diketone as a versatile building block in cyclization reactions. mdpi.com

| Synthesis from Cyclopentadiene (B3395910) and Hexanedione | |

| Reactant 1 | 1,3-Cyclopentadiene |

| Reactant 2 | 2,5-Hexanedione |

| Product | This compound chemicalbook.com |

| Reference | Tetrahedron Letters, 35, p. 6627, 1994 chemicalbook.com |

Modern synthetic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are particularly valuable for creating functionalized indenes. Protocols such as the Suzuki-Miyaura, Negishi, and Murahashi reactions are effective for synthesizing aryl-substituted indenes from halo-indene precursors. acs.org

The Suzuki-Miyaura coupling, for instance, has been used in a ligand-free palladium-catalyzed process to prepare various 4-aryl-substituted 2-methyl-1H-indanones in high yields. semanticscholar.org These indanone intermediates are then readily converted to the corresponding indene derivatives through a simple reduction and dehydration sequence. semanticscholar.org Research has also demonstrated the use of palladium-catalyzed cross-coupling to prepare a derivative of 4,7-dimethylindene by reacting a triflate of the indene with an organozinc compound. acs.org These methods offer a powerful and versatile strategy for accessing a wide library of substituted indenes, including this compound, by coupling appropriate precursors. acs.orgsemanticscholar.org

| Palladium-Catalyzed Coupling Protocols | Description |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide or triflate. semanticscholar.org |

| Negishi Coupling | Couples an organozinc compound with an organic halide. acs.org |

| Murahashi Coupling | Involves the coupling of an organolithium, Grignard, or other organometallic reagent. acs.org |

These advanced catalytic methods are crucial for synthesizing strategically substituted indene ligands required for high-performance metallocene polymerization catalysts. semanticscholar.org

Rhodium-Catalyzed Carboannulation and Related Indene Syntheses

Rhodium-catalyzed reactions represent a powerful tool for the synthesis of substituted indenes. One notable method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives in high yields. The regioselectivity of this reaction is influenced by the steric properties of the alkyne's substituent. organic-chemistry.org Another approach is the rhodium-catalyzed reaction of propargylic alcohols with boronic acids, which provides a regio- and stereoselective route to trisubstituted allylic alcohols, versatile synthons for indene synthesis. organic-chemistry.org

Furthermore, a novel rhodium(III)-catalyzed direct functionalization of the ortho-C-H bond of aromatic ketones, followed by an intramolecular cyclization sequence, produces indene derivatives. nih.gov This cascade process includes a conjugate addition of an α,β-unsaturated ketone and a subsequent aldol (B89426) condensation. nih.gov The reaction proceeds efficiently in the presence of water and under an air atmosphere. nih.gov Additionally, rhodium-catalyzed carboannulation of diazabicyclic alkenes with ambiphilic bifunctional reagents like 2-cyanophenylboronic acid and 2-formylphenylboronic acid provides a facile route to functionalized indanones, which are precursors to indenes. researchgate.net

Table 1: Overview of Rhodium-Catalyzed Indene Syntheses

| Starting Materials | Catalyst System | Key Features |

|---|---|---|

| 2-(chloromethyl)phenylboronic acid and alkynes | Rh(I) catalyst | High yields, regioselectivity dependent on alkyne substituent. organic-chemistry.org |

| Propargylic alcohols and boronic acids | Rhodium catalyst | Regio- and stereoselective synthesis of trisubstituted allylic alcohols as intermediates. organic-chemistry.org |

| Aromatic ketones and α,β-unsaturated ketones | Rhodium(III) catalyst | Cascade cyclization involving C-H activation, conjugate addition, and aldol condensation. nih.gov |

| Diazabicyclic alkenes and 2-cyanophenylboronic acid/2-formylphenylboronic acid | Rhodium catalyst | Carboannulation to form functionalized indanones. researchgate.net |

Nickel-Catalyzed Annulation Methodologies

Nickel-catalyzed reactions provide an effective alternative for the synthesis of indenes. A notable example is the carboannulation reaction where o-bromobenzyl zinc bromide is treated with various terminal and internal alkynes in the presence of a nickel catalyst, leading to good yields of indene derivatives. organic-chemistry.org This methodology has also been extended to the synthesis of indanes by using acrylates and styrene (B11656) instead of alkynes. organic-chemistry.org

Brønsted Acid-Catalyzed Cyclizations for Substituted Indenes

The cyclization of diaryl- and alkyl aryl-1,3-dienes catalyzed by a Brønsted acid is a versatile method for preparing a wide range of substituted indenes. nih.govacs.org This reaction is typically carried out under mild conditions using a catalytic amount of trifluoromethanesulfonic acid (TfOH), affording the desired indene derivatives in good to excellent yields. nih.govacs.orgacs.org The mechanism is believed to proceed through a Markovnikov proton addition to form a stable benzylic carbocation, which then undergoes a cationic cyclization and subsequent deprotonation to regenerate the catalyst. organic-chemistry.org This method is tolerant of various functional groups and can be applied to both symmetric and unsymmetric dienes. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling and Petasis Reaction Sequences in Indene Derivative Synthesis

A sequential Suzuki-Miyaura coupling and Petasis condensation reaction offers an efficient pathway to 1-amino-1H-indenes. nih.govacs.org This method starts from 1,2-bis(boronates) and proceeds through a cyclization reaction. nih.govacs.org The Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, is a key step in this sequence. researchgate.netorganic-chemistry.org This strategy highlights the utility of combining well-established named reactions to construct complex molecular architectures. Another related approach involves a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral indene derivatives is of significant interest due to their application as ligands in asymmetric catalysis.

Strategies for Introducing Chiral Moieties (e.g., Menthyl Groups)

One successful strategy for preparing chiral this compound derivatives involves the introduction of a menthyl group. For instance, (−)-3-Menthyl-4,7-dimethylindene has been synthesized in good yield through a palladium-catalyzed cross-coupling reaction of menthylzinc with 3-(4,7-dimethylindenyl) trifluoromethanesulfonate. acs.org The deprotonation of this chiral indene with butyllithium (B86547) leads to the formation of a single diastereomeric lithium salt, which has been characterized by X-ray crystallography. acs.org This demonstrates the effective transfer of chirality from the menthyl group to the indene framework, enabling the synthesis of enantiomerically pure organometallic complexes. The use of chiral auxiliaries like menthyl groups is a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. soton.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions in Chiral Indene Synthesis

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of chiral indene derivatives. As mentioned, the coupling of a menthyl-based organometallic reagent with an indenyl triflate is a key step in producing chiral menthyl-substituted indenes. acs.org More broadly, palladium-catalyzed reactions, such as the Heck reaction, are used to create complex indene structures. For example, a domino Heck/intermolecular cross-coupling reaction has been developed for the synthesis of 3-alkyl substituted indene derivatives. sioc-journal.cnresearchgate.net

In the context of asymmetric synthesis, palladium catalysts are often paired with chiral ligands to induce enantioselectivity. nih.govnih.gov For instance, palladium-catalyzed asymmetric intramolecular C-H functionalization has been used to synthesize planar chiral metallocene compounds containing indenone derivatives with high yields and excellent enantioselectivity. acs.org These advanced catalytic systems are crucial for accessing optically active indene derivatives that are valuable in various fields, including materials science and medicinal chemistry. nih.gov

Deprotonation for Chiral Lithium Indenide Salt Formation

The formation of chiral organolithium compounds is a cornerstone of asymmetric synthesis, allowing for the creation of enantiomerically pure molecules. wikipedia.org In the context of indenyl systems, attaching a chiral auxiliary group to the indene framework allows for diastereoselective deprotonation, yielding a chiral lithium salt. wikipedia.orgblogspot.comuwindsor.ca This salt can then be used in subsequent reactions to transfer the chirality to a new molecule.

The deprotonation of indene and its derivatives is readily achieved using strong bases, with n-butyllithium (n-BuLi) being widely employed. wikipedia.orgmdpi.com The process involves the abstraction of one of the relatively acidic protons on the five-membered ring, resulting in a stable, aromatic cyclopentadienyl (B1206354) anion system within the indenide framework. The kinetic basicity and reactivity of n-BuLi are significantly influenced by the solvent and its aggregation state. wikipedia.org In solution, n-BuLi exists in equilibrium between different aggregates, primarily dimers and tetramers. chemicalbook.com Kinetic studies on similar deprotonation reactions have shown that the dimer is the more reactive species, and its concentration can be increased by using coordinating solvents like tetrahydrofuran (THF) or additives such as tetramethylethylenediamine (TMEDA). chemicalbook.comnih.gov

A notable example involves the use of a menthyl group as a chiral auxiliary. The deprotonation of (-)-3-Menthyl-4,7-dimethylindene with n-butyllithium successfully yields a single diastereomeric lithium salt. uwindsor.casoton.ac.uk The stereochemical outcome of this reaction is controlled by the bulky chiral auxiliary, which directs the approach of the base. The formation of this single diastereomer was unequivocally confirmed through X-ray crystallography. uwindsor.casoton.ac.uk Similarly, other substituted 4,7-dimethylindenes can be deprotonated with n-BuLi to produce the corresponding lithium salts, which serve as versatile intermediates in organometallic synthesis. capes.gov.brresearchgate.net

| Indene Precursor | Deprotonating Agent | Solvent | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| (-)-3-Menthyl-4,7-dimethylindene | n-Butyllithium | Not Specified | Single diastereomeric lithium salt | Formation of a single diastereomer confirmed by X-ray crystallography. | uwindsor.ca, soton.ac.uk |

| 3-Butyl-4,7-dimethyl-1H-indene | n-Butyllithium | Not Specified | [1-Butyl-4,7-dimethylindenyl]lithium | Serves as a precursor for bis(indenyl)zirconium dichloride complexes. | capes.gov.br |

| 3-Allyl-4,7-dimethylindene | n-Butyllithium | Hexane (B92381) | [3-Allyl-4,7-dimethylindenyl]lithium | The resulting salt is insoluble in hexane and can be isolated by filtration. | researchgate.net |

| 1H-Indene (General) | n-Butyllithium | Diethyl ether or Hexane | Lithium indenide | A general and efficient method for generating the indenide anion. | mdpi.com |

Mechanistic Studies of this compound Synthesis

While specific, in-depth mechanistic studies exclusively for the synthesis of this compound are not extensively documented, the mechanism can be understood by examining its known synthetic routes and analogous reactions. A prominent method for synthesizing this compound involves the condensation of cyclopentadiene with 2,5-hexanedione. numberanalytics.comchemicalbook.com

The reaction mechanism is believed to proceed through several key steps:

Deprotonation of Cyclopentadiene : In the presence of a base (e.g., sodium methoxide, formed from sodium in methanol), the acidic cyclopentadiene is deprotonated to form the nucleophilic cyclopentadienyl anion. mdpi.comnumberanalytics.com This anion is stabilized by the delocalization of the negative charge over the five-membered ring.

Nucleophilic Attack : The cyclopentadienyl anion attacks one of the electrophilic carbonyl carbons of 2,5-hexanedione, forming a new carbon-carbon bond and an alkoxide intermediate.

Intramolecular Cyclization : The newly formed intermediate undergoes an intramolecular aldol-type condensation. The enolate formed from the remaining ketone attacks the double bond within the five-membered ring, or a related cyclization pathway occurs to form the bicyclic framework.

Dehydration : The resulting hydroxylated intermediate readily undergoes dehydration under the reaction conditions to form a more stable, conjugated system. A second dehydration event or tautomerization leads to the final aromatic this compound structure.

This sequence represents a variation of the Pauson-Khand reaction or related condensation-cyclization strategies used to build fused ring systems.

| Step | Reactants/Intermediates | Transformation | Mechanistic Principle |

|---|---|---|---|

| 1 | Cyclopentadiene, Base (e.g., NaOMe) | Formation of Cyclopentadienyl Anion | Acid-Base Reaction |

| 2 | Cyclopentadienyl Anion, 2,5-Hexanedione | Formation of an Alkoxide Intermediate | Nucleophilic Addition |

| 3 | Alkoxide Intermediate | Formation of a Bicyclic System | Intramolecular Aldol Condensation |

| 4 | Hydroxylated Bicyclic Intermediate | Formation of this compound | Dehydration/Aromatization |

Alternative mechanistic pathways for forming the indene skeleton include the transition-metal-catalyzed cyclization of substrates like 2-alkyl-1-ethynylbenzenes. organic-chemistry.org For instance, a ruthenium-catalyzed cyclization proceeds through a 1,5-hydrogen shift of an initial metal-vinylidene intermediate to furnish the indene product. organic-chemistry.orgorganic-chemistry.org While not a direct synthesis of this compound, these studies provide insight into the diverse mechanisms that can be harnessed to construct the indene core structure.

Reactivity and Reaction Mechanisms of 4,7 Dimethyl 1h Indene

Polymerization Dynamics and Mechanisms

The polymerization of indene (B144670) and its derivatives, such as 4,7-Dimethyl-1H-indene, predominantly proceeds through a cationic mechanism. tandfonline.comresearchgate.net The presence of electron-donating groups on the monomer can influence its reactivity. In the case of this compound, the two methyl groups on the aromatic ring are expected to increase the electron density of the vinyl double bond, thereby enhancing its nucleophilicity and reactivity toward cationic initiators. The polymerization process involves the initiation, propagation, and termination steps characteristic of chain-growth polymerization.

Cationic Polymerization of Indene Monomers

Cationic polymerization is initiated by electrophilic species, typically Lewis acids or protonic acids, which attack the carbon-carbon double bond of the indene monomer. tandfonline.com This process is highly sensitive to the specific initiator, solvent, and monomer concentrations used. researchgate.nettandfonline.com For indene, this reaction can be initiated by various Friedel-Crafts co-initiators like Titanium Tetrachloride (TiCl4), Tin Tetrachloride (SnCl4), or Boron Trifluoride (BF3), often at low temperatures to achieve high molecular weight polymers. tandfonline.comresearchgate.net The resulting polyindene is a thermoplastic material with potential applications in resins and coatings.

Titanium tetrachloride (TiCl₄) is a commonly employed initiator in the cationic polymerization of indene. tandfonline.comresearchgate.netresearchgate.net The initiation mechanism involves the formation of active centers through the direct addition of TiCl₄ across the vinyl bond of the monomer. researchgate.net The process can be influenced by the presence of a co-initiator or impurities like water. In some systems, a cumyl chloride/TiCl₄ initiating system is used to achieve a "living" polymerization, which allows for better control over the polymer's molecular weight and structure. acs.org The reaction is significantly affected by the competition between the solvent and the monomer in the solvation of TiCl₄. researchgate.net The active species are believed to be contact or solvationally separated ion pairs. researchgate.net

Kinetic studies of indene polymerization initiated by TiCl₄ in a toluene (B28343) solvent show that the reaction rate is complex. researchgate.net The process is influenced by the formation of a catalyst-monomer complex. A thermometric method can be used to study the kinetics of the process in adiabatic conditions, where the temperature change is minor, allowing the thermometric curve to serve as a kinetic plot. researchgate.net

Research indicates that the polymerization rate is dependent on both the monomer and catalyst concentrations. The data can often be represented by a semilogarithmic kinetic curve, which demonstrates the progress of the monomer conversion over time. researchgate.netresearchgate.net The apparent activation energy for the cationic polymerization of indene has been reported in the range of -12.5 to -29 kJ·mol⁻¹. researchgate.net

Below is a table showing the experimental conditions and results from a study on indene polymerization with TiCl₄ in toluene.

| Initial Indene Concentration (M) | Initial TiCl₄ Concentration (M x 10³) | Calculated Catalyst-Monomomer Complex Concentration (M x 10³) | Calculated Rate Constant (k x 10³) |

|---|---|---|---|

| 0.51 | 2.25 | 2.62 | 1.313 |

| 0.51 | 4.51 | 7.92 | 1.861 |

| 0.68 | 4.51 | 7.73 | 1.820 |

| 1.36 | 9.01 | 16.08 | 1.837 |

| 1.36 | 20.2 | 33.17 | 1.664 |

| 2.04 | 18.03 | 28.42 | 1.599 |

| 1.02 | 13.52 | 22.28 | 1.680 |

| 1.70 | 18.03 | 29.90 | 1.682 |

Table 1: Kinetic data for the polymerization of indene with TiCl₄ in toluene. Data sourced from researchgate.net.

The rate of cationic polymerization of indene is significantly influenced by both the solvent and the concentration of the monomer. researchgate.net The polarity of the solvent plays a crucial role; for instance, the dielectric constant of the polymerization medium affects the proximity of the ion and its counter-ion, which in turn impacts chain growing and transfer reactions. tandfonline.com In the TiCl₄-initiated polymerization in toluene, a non-polar solvent, there is a competition between the solvent and the indene monomer for solvation of the TiCl₄ catalyst. researchgate.net

An increase in the initial monomer concentration generally leads to a higher polymerization rate and higher polymer molecular weight, as expected. tandfonline.com Similarly, the catalyst concentration directly affects the reaction conversion and the resulting polymer's molar mass. tandfonline.com

An alternative method for initiating the cationic polymerization of indene is through electrochemical means. scispace.comcapes.gov.br Electroinitiated cationic polymerization can be achieved by constant potential electrolysis in a solvent like dichloromethane (B109758) at low temperatures. scispace.comcapes.gov.br In this method, the polymerization is initiated by direct electron transfer from the monomer at an anode. The oxidation peak potential of the indene monomer is first determined using cyclic voltammetry. scispace.com

A key finding from these studies is that the molecular weight of the resulting polyindene is inversely proportional to the polymerization temperature; lower temperatures lead to higher molecular weights. scispace.com The polymers produced via this electrochemical route exhibit the same spectral properties as those obtained through conventional chemical initiation methods. scispace.comcapes.gov.br

| Temperature (°C) | Polymer Yield (%) | Molecular Weight (g/mol) |

|---|---|---|

| -10 | 11.0 | 4000 |

| 0 | 12.5 | 3100 |

| +20 | 15.0 | 1900 |

Table 2: Effect of temperature on the yield and molecular weight of polyindene produced by constant potential electrolysis. Data sourced from scispace.com.

Formation of Polyindene and Copolymers (e.g., with Benzofuran)

The polymerization of indene results in the formation of polyindene, a rigid polymer with a high glass transition temperature. tandfonline.comacs.org The structure of the polymer consists of repeating indene units.

Indene can also be copolymerized with other monomers to create materials with tailored properties. An example is the copolymerization of indene with benzofuran (B130515). researchgate.net Benzofuran is a prochiral cyclic olefin that readily undergoes cationic polymerization. acs.orgnih.gov The copolymerization of benzofuran and indene can be effectively catalyzed by a Brønsted acidic chloroaluminate ionic liquid, [Et₃NH]Cl-2AlCl₃. researchgate.net Under specific conditions, this reaction proceeds rapidly, achieving nearly 100% conversion of both monomers and yielding a high-quality benzofuran-indene resin. researchgate.net The presence of impurities such as phenolic and basic nitrogen compounds can poison the catalyst and reduce its activity. researchgate.net

Recyclability and Thermal Decomposition Pathways of Polyindene

The thermal stability and degradation of polymers derived from indene are critical for their application and recyclability. While specific data on poly(this compound) is not extensively documented, studies on related polymers, such as substituted polystyrenes, provide valuable insights. The thermal degradation of these polymers is often studied using thermogravimetric analysis (TGA). researchgate.netscirp.org

For many vinyl polymers, the degradation mechanism involves a free-radical chain reaction consisting of initiation, propagation, transfer, and termination steps. nist.gov The process can lead to depolymerization, yielding the original monomer, which is a key aspect of chemical recycling. For instance, pyrolysis of poly(p-trimethylsilylethynylstyrene) yields the corresponding monomer as the main product. researchgate.net The stability of polymers initiated with different catalysts can vary significantly; for example, pyridine-initiated poly(n-butylcyanoacrylate) shows a degradation onset temperature about 50°C higher than phosphine-initiated versions. cnrs.fr The thermal decomposition of polymers can be influenced by their molecular structure, with factors like intermolecular transfer reactions leading to lower monomer yields. nist.gov In some cases, thermal degradation can result in nearly quantitative conversion back to the monomer, which is highly desirable for recycling. cnrs.fr

The thermal properties of a material, such as its decomposition temperature, are crucial for determining its processing window and service life. For example, a novel quinophthalone derivative designed for color filters demonstrated high thermal stability with a decomposition temperature exceeding 450°C, making it suitable for high-temperature manufacturing processes. mdpi.com

Deprotonation and Anion Chemistry

The C1 protons of the indene ring system are acidic (pKa ≈ 20 in DMSO), and their removal by a strong base generates the corresponding indenyl anion. wikipedia.org This reaction is fundamental to the organometallic chemistry of indene and its derivatives. This compound readily reacts with organolithium reagents, such as n-butyllithium (n-BuLi), to form the 4,7-dimethylindenyl lithium salt. This deprotonation is a common and efficient method for generating the indenyl anion, which serves as a crucial ligand precursor in the synthesis of metallocene catalysts used for olefin polymerization.

The general reaction is as follows: C₉H₇(CH₃)₂ + RLi → Li[C₉H₆(CH₃)₂] + RH

This deprotonation exploits the weak acidity of the methylene (B1212753) protons on the five-membered ring, which is enhanced by the aromatic stabilization of the resulting indenyl anion. wikipedia.org

The acidity of the indene ring and the stability of its corresponding anion are influenced by the electronic effects of substituents on the aromatic ring. Methyl groups are generally considered electron-donating groups (EDGs) through an inductive effect.

Key Principles of Substituent Effects on Acidity:

Electron-Withdrawing Groups (EWGs): Increase acidity by stabilizing the negative charge of the conjugate base. fiveable.mesolubilityofthings.comlibretexts.org

Electron-Donating Groups (EDGs): Decrease acidity by destabilizing the conjugate base through the donation of electron density. fiveable.mehcpgcollege.edu.in

In the case of this compound, the two methyl groups are located on the six-membered benzene (B151609) ring. Their electron-donating nature increases the electron density of the bicyclic system. This destabilizes the negative charge of the 4,7-dimethylindenyl anion formed upon deprotonation, making the parent compound less acidic compared to unsubstituted indene. Consequently, this compound is expected to have a higher pKa value than indene.

The position of the substituent is also critical. Substituents at the ortho and para positions typically exert a more significant electronic effect than those at the meta position due to resonance interactions. fiveable.mehcpgcollege.edu.in For this compound, the methyl groups are positioned to effectively influence the electronic properties of the fused ring system.

Electrophilic and Nucleophilic Reactivity of the Indene Scaffold

The indene framework exhibits both electrophilic and nucleophilic characteristics. The reactivity is highly dependent on the reaction conditions and the specific positions on the ring system.

Electrophilic Substitution: Like other aromatic compounds, the indene scaffold can undergo electrophilic substitution. In indoles, which are structurally related, electrophilic attack primarily occurs at the C3 position of the five-membered ring. wikipedia.org For indene derivatives, electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, can introduce various functional groups onto the ring. The presence of activating methyl groups in this compound would make the aromatic ring more susceptible to electrophilic attack compared to unsubstituted indene. Bromination is a common electrophilic substitution, and reagents like N-bromosuccinimide (NBS) are often used for selective bromination of indanone and indene frameworks.

Nucleophilic Reactivity: The primary site for nucleophilic reactivity on the indene scaffold is the indenyl anion. After deprotonation with an organolithium reagent, the resulting 4,7-dimethylindenyl anion is a potent nucleophile. It can react with a variety of electrophiles, a property extensively used in the synthesis of substituted indenes and organometallic complexes. For example, the anion can be alkylated or used in coupling reactions. A palladium-catalyzed coupling reaction between 2-bromo-4,7-dimethyl-1H-indene and an azole proceeds readily to form the substituted indene. acs.org

Oxidation Reactions of Indene Frameworks

The indene framework is susceptible to oxidation, and the products depend on the oxidizing agent and reaction conditions. Common oxidizing agents used for indene derivatives include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com

For substituted indenes, oxidation can lead to the formation of corresponding ketones or carboxylic acids. evitachem.com For example, the oxidation of 5,7-dimethyl-1H-indene (an isomer of this compound) can yield 5,7-dimethylindanone or 5,7-dimethylindane-1-carboxylic acid. Oxidation of indene itself with acid dichromate results in homophthalic acid. wikipedia.org The hydroxyl group on a related indanone structure can be oxidized to a ketone. These examples suggest that the oxidation of this compound would likely target the allylic C1 position or the double bond in the five-membered ring, potentially leading to the formation of 4,7-dimethyl-1-indanone (B1296240) or cleavage of the five-membered ring under harsher conditions.

Table 1: Common Oxidation Reactions of Indene Derivatives

| Starting Material | Oxidizing Agent(s) | Major Product(s) | Reference(s) |

|---|---|---|---|

| 5,7-Dimethyl-1H-indene | KMnO₄ or CrO₃ | 5,7-Dimethylindanone, 5,7-Dimethylindane-1-carboxylic acid | |

| Indene | Acid Dichromate | Homophthalic acid | wikipedia.org |

| Octahydro-4,7-methano-1H-indene-5,-dimethylamine | KMnO₄ or CrO₃ | Ketones, Carboxylic acids |

Condensation Reactions with Carbonyl Compounds

The active methylene protons at the C1 position of the indene ring allow it to participate in condensation reactions with aldehydes and ketones, typically in the presence of a base. This reaction, a variant of the aldol (B89426) or Knoevenagel condensation, leads to the formation of highly colored, cross-conjugated olefins known as fulvenes. wikipedia.orgnih.gov

The general mechanism involves the deprotonation of indene to form the indenyl anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of water yields the benzofulvene product. wikipedia.org Pyrrolidine is often used as a catalyst for these condensations. nih.gov

Table 2: Knoevenagel Condensation for Fulvene (B1219640) Synthesis

| Reactants | Catalyst/Base | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Indene + Aldehyde/Ketone | Sodium ethoxide, KOH | Benzofulvene | Thiele's original method; can produce resinous byproducts. | nih.gov |

| Acetylacetone + Benzaldehyde | Piperidine | Knoevenagel product | Reaction proceeds via iminium and enolate intermediates. | acs.org |

| Indene + Azulene-1-carbaldehyde | KOH in Methanol (B129727) | Azulene-substituted fulvene | Creates extended conjugated systems. | acs.org |

| 2-(1-phenylvinyl)benzaldehyde + Malonates | Piperidine/AcOH or TiCl₄-pyridine | Indene derivatives | A sequential Knoevenagel condensation/cyclization reaction. | researchgate.net |

This reaction is highly versatile and can be applied to various substituted indenes and carbonyl compounds to synthesize a wide array of fulvene derivatives. These fulvenes are valuable intermediates in organic synthesis and materials science. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 4,7 Dimethyl 1h Indene and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4,7-dimethyl-1H-indene. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Elucidation of Molecular Structure and Conformation using ¹H and ¹³C NMR

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl groups at the 4 and 7 positions typically show sharp singlet peaks. The protons on the five-membered ring and the aromatic protons on the benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

The ¹³C NMR spectrum provides complementary information, showing separate signals for each unique carbon atom. The chemical shifts of the methyl carbons, the sp²-hybridized carbons of the aromatic and cyclopentadienyl (B1206354) rings, and the sp³-hybridized carbon of the five-membered ring are all identifiable. For instance, in complexes, the methyl groups of 4,7-dimethyl-1-alkenylindenyl lithium compounds show two distinct signals in both ¹H and ¹³C{¹H}-NMR spectra. lookchem.com

Below is a representative table of expected chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (C4-CH₃, C7-CH₃) | ~2.2-2.5 | ~15-20 |

| Alkenyl Protons (C1, C2, C3) | ~6.0-7.0 | ~120-145 |

| Aromatic Protons (C5, C6) | ~6.8-7.2 | ~120-130 |

| Methylene (B1212753) Protons (CH₂) | ~3.3-3.6 | ~38-40 |

Note: Actual chemical shifts can vary depending on the solvent and the specific complex formed.

Advanced NMR Techniques for Stereochemical Assignment

For more complex derivatives and stereoisomers of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. These 2D NMR methods help establish connectivity between protons (COSY), directly correlate protons to the carbons they are attached to (HSQC), and determine through-space proximity of nuclei (NOESY), which is crucial for assigning stereochemistry. ipb.pt For example, temperature-dependent dynamic ¹H NMR has been used to study the fluxional behavior of certain indenyl complexes. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Structural Insight

The IR spectrum of this compound is characterized by several key absorption bands:

C-H stretching: Aromatic and vinyl C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups is observed around 2950-2850 cm⁻¹.

C=C stretching: Aromatic and cyclopentadienyl C=C stretching bands are found in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations provide further structural detail in the "fingerprint" region below 1400 cm⁻¹. scialert.net

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. acs.org The symmetric stretching of the C=C bonds in the aromatic ring often gives a strong Raman signal.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| Aromatic/Vinyl C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| C=C Stretch | 1600-1450 | 1600-1450 |

| C-H Bend | <1400 | <1400 |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule and its complexes. nih.gov The conjugated π-system of the indene (B144670) core gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the electronic structure and can be influenced by substitution and complexation. The spectra typically show broad absorption signals resulting from π to π* transitions. researchgate.net Solvatochromism studies, where the absorption spectrum is measured in solvents of varying polarity, can provide insights into the nature of the electronic transitions. emerald.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound. nist.gov The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound, which is 144.21 g/mol .

Under electron ionization (EI), the molecular ion can undergo fragmentation, providing valuable structural information. libretexts.org Common fragmentation pathways for indene derivatives involve the loss of methyl groups (CH₃) or other small neutral molecules. researchgate.netwpmucdn.com The fragmentation pattern is a unique fingerprint that aids in the identification of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of their elemental formulas. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography provides definitive, three-dimensional structural information for crystalline derivatives and complexes of this compound. rsc.org This technique has been instrumental in characterizing the solid-state structure of various metal complexes of substituted indenes. For example, the crystal structure of a lithium salt of (-)-3-menthyl-4,7-dimethylindene has been determined, revealing a single diastereomer. acs.org Similarly, X-ray diffraction was used to characterize η⁵-indenide complexes of yttrium, lanthanum, and lutetium. nih.govrsc.org These studies provide precise bond lengths, bond angles, and information about the coordination geometry of the metal center, which are crucial for understanding the reactivity and properties of these complexes. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, a substituted aromatic hydrocarbon. These methods are crucial for determining its purity, separating it from isomers and impurities, and quantifying its presence in various matrices. The choice of a specific chromatographic technique is dictated by the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of non-volatile or thermally sensitive compounds like this compound and its derivatives.

Research Findings:

Reversed-Phase HPLC: This is the most common HPLC mode for the analysis of aromatic hydrocarbons. For this compound, a C18 or C8 stationary phase is typically employed. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The separation is based on the hydrophobic interactions between the dimethyl-substituted indene and the non-polar stationary phase.

Chiral HPLC: For the separation of enantiomers of chiral-substituted indene derivatives, specialized chiral stationary phases are necessary. researchgate.netnih.gov Columns with cellulose (B213188) or cyclodextrin-based selectors have been successfully used for the resolution of similar chiral indenes. researchgate.netacs.org

Normal-Phase HPLC: While less common for hydrocarbons, normal-phase HPLC using a polar stationary phase like silica (B1680970) can be effective for separating isomers of substituted indenes. nih.gov

A typical HPLC method for a related compound, 5,7-Dimethyl-1H-indene, utilizes a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

Table 1: Illustrative HPLC Parameters for Substituted Indene Analysis

| Parameter | Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) Applications for Volatile Indene Derivatives

Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as this compound and its hydrogenated form, 4,7-dimethylindane. nist.gov

Research Findings:

Capillary Columns: High-resolution separations are achieved using capillary columns with non-polar stationary phases like polydimethylsiloxane (B3030410) (e.g., DB-5 or Petrocol DH). nist.gov

Temperature Programming: A programmed temperature ramp is essential for resolving a wide range of components in a mixture, from volatile to semi-volatile compounds. nist.gov

Retention Indices: The NIST Chemistry WebBook provides linear temperature programmed retention indices for 2,3-dihydro-4,7-dimethyl-1H-indene (4,7-dimethylindane) on specific GC columns, which aids in its identification. nist.gov For instance, a retention index of 1248 has been reported on a Petrocol DH capillary column. nist.gov

Table 2: Example GC Conditions for Indene Derivative Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp at 6 °C/min to 300 °C |

| Detector | Flame Ionization Detector (FID) |

Hyphenated Techniques (e.g., LC-MS, GC-MS, UPLC) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide both chromatographic retention data and mass spectral information, enabling unambiguous identification of compounds.

Research Findings:

GC-MS: This is a powerful tool for identifying and quantifying volatile organic compounds in complex mixtures. nih.gov The mass spectrum of this compound shows a molecular ion peak (M+) that confirms its molecular weight. nist.gov GC-MS has been used to identify various alkyl-substituted indenes in industrial solvent mixtures and environmental samples. nih.gov The analysis of 2-bromo-4,7-dimethyl-1H-indene has also been documented using GC-MS to monitor reaction progress. charlotte.edu

LC-MS: For less volatile or thermally labile indene complexes and derivatives, LC-MS is the preferred method. Electrospray ionization (ESI) is a common ionization technique for such analyses. acs.org This technique is particularly valuable in metabolic studies and for the characterization of complex reaction products.

UPLC (Ultra-Performance Liquid Chromatography): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations, greater resolution, and increased sensitivity compared to conventional HPLC. thermofisher.compolimi.it This is particularly advantageous for the rapid screening of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. thermofisher.compolimi.itresearchgate.netwaters.com UPLC, often coupled with MS/MS, offers a reliable method for detecting trace levels of aromatic compounds and their metabolites. chromatographyonline.com

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Advantages |

|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile indene derivatives. | High resolution, extensive spectral libraries for identification. |

| LC-MS | Analysis of non-volatile, polar, or thermally unstable complexes. | Suitable for a wide range of compounds, soft ionization preserves molecular ion. |

| UPLC-MS | High-throughput screening and analysis of complex mixtures. | Faster analysis times, improved sensitivity and resolution over HPLC. polimi.it |

Computational and Theoretical Studies on 4,7 Dimethyl 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key characteristics. For 4,7-Dimethyl-1H-indene, DFT calculations are instrumental in elucidating its electronic structure and inherent reactivity. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G, to achieve a balance between computational cost and accuracy. dntb.gov.uanih.gov

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comedu.krd Conversely, a small energy gap indicates that a molecule is more reactive, as it can be more easily polarized and undergo electronic transitions. irjweb.comedu.krd For this compound, the HOMO is expected to be localized primarily on the π-system of the fused ring structure, which is the most electron-rich region. The LUMO would also be associated with this π-system, representing the most favorable region for accepting an electron. The calculated energy gap provides a quantitative measure of its reactivity towards electrophiles and nucleophiles.

Global reactivity descriptors, which offer further insight into chemical behavior, can be derived from the HOMO and LUMO energies. ajchem-a.com

Illustrative Global Reactivity Descriptors:

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Quantifies the electron-accepting capability of the molecule. |

This table outlines the types of data that would be generated from a DFT analysis. The actual values depend on the specific computational method used.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and predict its sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. chemrxiv.orgresearchgate.net

For this compound, an MEP map would likely show a significant region of negative potential (red) over the π-electron cloud of the aromatic and cyclopentadiene (B3395910) rings, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aliphatic CH2 group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.org This analysis is used to calculate the natural atomic charges on each atom and to quantify the extent of electron delocalization through donor-acceptor (bond-antibond) interactions. ijnc.ir

The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization from a filled "donor" NBO to an empty "acceptor" NBO. ijnc.ir In this compound, significant delocalization would be expected from the π-bonds of the ring system into corresponding π*-antibonding orbitals, which is characteristic of aromatic and conjugated systems. NBO analysis would also provide the specific natural atomic charges on each carbon and hydrogen atom, offering a quantitative basis for the charge distribution described by MEP mapping. researchgate.net

Illustrative NBO Atomic Charges for this compound:

| Atom Number (Example) | Atom Type | Natural Atomic Charge (e) |

|---|---|---|

| C1 | Carbon (Aromatic) | (Value) |

| C4 | Carbon (Methyl) | (Value) |

| C7 | Carbon (Methyl) | (Value) |

| H1 | Hydrogen (Aromatic) | (Value) |

This table is a representation of the data format produced by an NBO analysis. Actual charge values are dependent on the computational level of theory.

Computational methods, particularly DFT, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants for each nucleus. These theoretical values are then scaled and referenced against a standard compound (e.g., Tetramethylsilane) to predict the 1H and 13C NMR chemical shifts. researchgate.net

This predictive capability is invaluable for confirming chemical structures and assigning experimental spectra. For this compound, calculations would predict the distinct chemical shifts for the aromatic protons, the vinylic protons of the five-membered ring, the aliphatic protons of the CH2 group, and the protons of the two methyl groups. The accuracy of these predictions allows for a direct comparison with experimental data, aiding in structural elucidation. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions. nih.gov

For a semi-rigid molecule like this compound, MD simulations can explore the rotational dynamics of the methyl groups and the slight puckering of the five-membered ring. More significantly, simulations of multiple this compound molecules in a condensed phase (liquid or solid) can reveal how they interact with each other. These simulations can elucidate the nature of intermolecular forces, such as van der Waals interactions and π-π stacking between the fused ring systems, which govern the bulk properties of the substance. The analysis of trajectories from MD simulations can provide information on structural stability, flexibility, and the average orientation of molecules relative to one another. mdpi.commdpi.com

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are essential for exploring the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. dntb.gov.ua

For reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition, quantum chemical studies can determine the reaction pathway with the lowest activation energy. mdpi.com Calculations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. mdpi.com The calculated energy barrier (the energy difference between the reactants and the transition state) provides a theoretical prediction of the reaction rate, offering invaluable insights into the molecule's chemical behavior under various reaction conditions. dntb.gov.ua

Prediction of Novel this compound Derivatives and their Properties

Computational chemistry serves as a powerful tool for the in silico design and prediction of the properties of novel molecules, offering a resource-efficient alternative to traditional synthetic and screening methods. While specific computational studies dedicated to the systematic prediction of a wide array of novel derivatives starting from the this compound scaffold are not extensively documented in publicly available research, the principles of computational drug design can be applied to this parent structure to forecast the characteristics of its potential derivatives. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal in this predictive process.

The fundamental concept of these predictive models is that the structure of a molecule dictates its physicochemical and biological properties. entoxsimplified.com By analyzing a set of known compounds with similar core structures, computational models can identify the key molecular features that correlate with a specific activity or property. entoxsimplified.comwikipedia.org These models can then be used to predict the activities of new, yet-to-be-synthesized chemicals. wikipedia.org

For instance, in the realm of indene (B144670) derivatives, computational studies have been instrumental in designing and evaluating novel compounds for various therapeutic applications. Although these studies may not specifically originate from this compound, the approaches are directly transferable. A common strategy involves modifying the parent scaffold with different functional groups and then calculating various molecular descriptors to predict their effects on a desired property, such as anti-inflammatory or anticancer activity.

A hypothetical predictive study for novel this compound derivatives could involve the in silico addition of various substituents at different positions on the indene ring system. For each newly designed virtual derivative, a range of physicochemical and electronic properties can be calculated. These properties are crucial in determining the potential behavior of the molecule.

An interactive data table illustrating the types of predicted properties for a hypothetical series of novel this compound derivatives is presented below. The values in this table are for illustrative purposes to demonstrate the output of such a computational study and are not based on experimentally verified data.

Table 1: Predicted Physicochemical and Electronic Properties of Hypothetical this compound Derivatives

| Derivative | Substituent | LogP (Octanol/Water Partition Coefficient) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Parent | -H | 3.5 | 144.21 | 0 | -5.8 | -0.2 | 5.6 |

| Deriv-1 | -OH | 3.1 | 160.21 | 20.23 | -5.6 | -0.1 | 5.5 |

| Deriv-2 | -NO2 | 3.3 | 189.21 | 45.82 | -6.5 | -1.5 | 5.0 |

| Deriv-3 | -NH2 | 3.0 | 159.24 | 26.02 | -5.2 | -0.1 | 5.1 |

| Deriv-4 | -COOH | 3.2 | 188.22 | 37.30 | -6.2 | -1.0 | 5.2 |

| Deriv-5 | -Cl | 4.0 | 178.66 | 0 | -5.9 | -0.5 | 5.4 |

| Deriv-6 | -F | 3.7 | 162.20 | 0 | -5.9 | -0.4 | 5.5 |

| Deriv-7 | -OCH3 | 3.6 | 174.24 | 9.23 | -5.5 | -0.1 | 5.4 |

In this hypothetical dataset, "LogP" represents the lipophilicity of the compound, which is a critical factor in its absorption and distribution. The "Molecular Weight" and "Polar Surface Area" are important for predicting a molecule's ability to permeate biological membranes. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting "Energy Gap," provide insights into the chemical reactivity and stability of the derivatives. A smaller energy gap generally implies higher reactivity.

Furthermore, computational models can predict the potential biological activity of these novel derivatives. For example, by developing a QSAR model based on a training set of known anti-inflammatory agents with an indene core, one could predict the anti-inflammatory potency of the newly designed this compound derivatives. This involves establishing a mathematical relationship between the structural descriptors of the molecules and their biological activity. wikipedia.org

Pharmacophore modeling is another powerful technique that could be employed. dovepress.com This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active compound or the active site of a biological target. dovepress.com This model can then be used as a 3D query to screen virtual libraries of novel this compound derivatives to identify those that fit the pharmacophore and are therefore likely to be active.

Applications and Research Endeavors Involving 4,7 Dimethyl 1h Indene and Its Derivatives

Role in Catalysis and Organometallic Chemistry

The primary application of 4,7-dimethyl-1H-indene and its derivatives in this domain is as a ligand for transition metals. The resulting organometallic complexes are pivotal in various catalytic processes, leveraging the electronic and steric influence of the dimethyl-substituted indenyl moiety.

Synthesis and Characterization of Transition Metal Indenyl Complexes

The synthesis of transition metal complexes incorporating the 4,7-dimethyl-1H-indenyl ligand generally follows established organometallic procedures. The process typically begins with the deprotonation of the parent indene (B144670), this compound, using a strong base such as an organolithium reagent (e.g., n-butyllithium) to form the corresponding lithium 4,7-dimethylindenide salt. wikipedia.orgwikipedia.org This indenyl anion then serves as a nucleophile in a salt metathesis reaction with a suitable transition metal halide precursor. wikipedia.org

For instance, chiral derivatives like (-)-3-menthyl-4,7-dimethylindene have been synthesized and subsequently deprotonated to form lithium salts. acs.orgacs.org These salts are then used to prepare main group metal and transition metal compounds. The characterization of these complexes is comprehensive, employing a suite of analytical techniques to elucidate their structure and bonding.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand framework and to study the dynamic behavior of the complexes in solution. acs.org

X-ray Crystallography: This technique provides definitive proof of the solid-state structure, offering precise information on bond lengths, bond angles, and the coordination geometry of the metal center. For example, the lithium salt of (-)-3-menthyl-4,7-dimethylindene has been characterized by X-ray crystallography. acs.org

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the complexes. acs.org

The synthesis can be tailored to produce a variety of complexes, including those with other metals like sodium, potassium, and tin. acs.org

The "Indenyl Effect" in Organometallic Reactions

A significant concept in the chemistry of indenyl complexes is the "indenyl effect," which describes the markedly enhanced rates of associative ligand substitution reactions for η⁵-indenyl complexes compared to their analogous η⁵-cyclopentadienyl counterparts. wikipedia.orgillinois.edu This rate enhancement, which can be as high as a factor of 10⁸, is attributed to the ability of the indenyl ligand to undergo a facile haptotropic shift from an η⁵ to an η³ coordination mode. wikipedia.orgillinois.edu

This rearrangement is stabilized by the fused benzene (B151609) ring, which allows the six-membered ring to gain aromatic stabilization in the η³ intermediate state. wikipedia.orgnih.govresearchgate.net This lowers the activation energy for the associative substitution pathway, which is typically unfavorable for 18-electron cyclopentadienyl (B1206354) complexes. wikipedia.org Research by Marder and others has specifically investigated rhodium complexes with substituted indenyl ligands, including 4,7-dimethylindenyl derivatives. illinois.edu These studies have shown that substituents on the indenyl ligand can modulate the indenyl effect by altering the electronic properties and steric environment of the ligand, which in turn influences the stability of the different coordination modes and the barrier for haptotropic shifts. illinois.eduresearchgate.net

Comparison of Ligand Substitution Rates:

| Complex | Relative Rate of CO Substitution |

| (η⁵-C₅H₅)Rh(CO)₂ | 1 |

| (η⁵-C₉H₇)Rh(CO)₂ | ~10⁸ |

This interactive table illustrates the dramatic rate enhancement characteristic of the indenyl effect.

Precursors for Ziegler-Natta Catalysts in Olefin Polymerization

Metallocene complexes, particularly those of Group 4 metals like titanium, zirconium, and hafnium, are well-established precursors for homogeneous Ziegler-Natta catalysts used in olefin polymerization. hhu.dewikipedia.org Indenyl-containing metallocenes, including those derived from this compound, are of significant interest in this field. wikipedia.org

When activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO), these metallocene precursors form highly active cationic species that catalyze the polymerization of olefins such as ethylene (B1197577) and propylene. wikipedia.org The structure of the indenyl ligand plays a critical role in determining the catalyst's performance and the properties of the resulting polymer.

Influence of the 4,7-Dimethylindenyl Ligand: